Carbophenothion Sulfoxide

Übersicht

Beschreibung

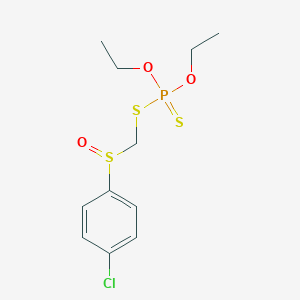

Carbophenothion Sulfoxide is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₃PS₃ and a molecular weight of 358.865 g/mol . It is a derivative of carbophenothion, which is known for its use as an insecticide and acaricide. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound.

Vorbereitungsmethoden

Carbophenothion Sulfoxide can be synthesized through the oxidation of carbophenothion. The synthetic route typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction conditions, including temperature and solvent choice, are crucial to ensure the selective oxidation of the sulfur atom to form the sulfoxide group.

Analyse Chemischer Reaktionen

Carbophenothion Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

Reduction: The sulfoxide group can be reduced back to the sulfide form using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Carbophenothion sulfoxide has the chemical formula and a molecular weight of approximately 358.865 g/mol. It primarily functions as an acetylcholinesterase inhibitor , which is crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, impacting neurotransmission and potentially leading to neurotoxic effects .

Analytical Chemistry

This compound is utilized as a reference standard in analytical chemistry for detecting and quantifying pesticide residues. Its presence can be measured using various chromatographic techniques, aiding in the assessment of environmental contamination and food safety.

Neurobiology

The compound's role as an acetylcholinesterase inhibitor makes it relevant in neurobiology research. Studies have shown that this compound can induce neurotoxic effects similar to those observed with other organophosphorus compounds, providing insights into the mechanisms underlying pesticide poisoning and potential therapeutic interventions .

Toxicology

Research into the toxicological properties of this compound has been instrumental in understanding the mechanisms of pesticide toxicity. This includes studies on its metabolic pathways, where it is reduced back to carbophenothion in vivo, potentially affecting its toxicity profile .

Case Study: Toxicity Assessment

A study involving rat models demonstrated that exposure to this compound resulted in significant biochemical changes indicative of neurotoxicity, such as altered acetylcholinesterase activity and increased oxidative stress markers .

Environmental Monitoring

This compound is employed in environmental monitoring programs to assess the presence of organophosphorus compounds in water and soil samples. Its detection helps evaluate the ecological impact of agricultural practices and informs regulatory measures.

Pharmaceutical Research

In pharmaceutical contexts, research has focused on this compound's potential as a lead compound for developing antidotes against organophosphate poisoning. Understanding its pharmacokinetics and toxicodynamics is crucial for designing effective therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Analytical Chemistry | Reference standard for pesticide residue analysis | Essential for environmental safety assessments |

| Neurobiology | Study of neurotoxic effects via acetylcholinesterase inhibition | Mimics effects of other organophosphorus compounds |

| Toxicology | Investigation into metabolic pathways and toxicity mechanisms | Induces biochemical changes related to neurotoxicity |

| Environmental Monitoring | Detection of organophosphorus compounds in ecosystems | Critical for assessing agricultural impacts |

| Pharmaceutical Research | Development of antidotes for organophosphate poisoning | Focus on pharmacokinetics and toxicodynamics |

Wirkmechanismus

Carbophenothion Sulfoxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds, which are known for their neurotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Carbophenothion Sulfoxide can be compared with other organophosphorus compounds such as:

Carbophenothion: The parent compound, which lacks the sulfoxide group and is primarily used as an insecticide.

Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

Parathion: A highly toxic organophosphorus compound with a similar inhibitory effect on acetylcholinesterase.

This compound is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity compared to its parent compound and other similar pesticides .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864763 | |

| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17297-40-4 | |

| Record name | Carbophenothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.